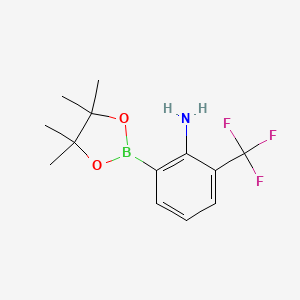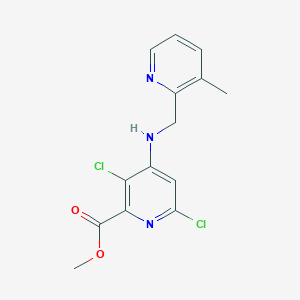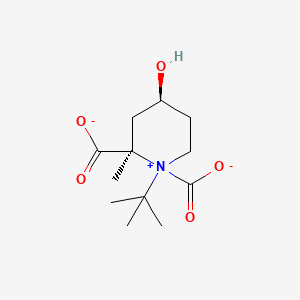
(2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by a piperidine ring substituted with tert-butyl, methyl, and hydroxyl groups, making it a versatile intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and hydroxyl groups are introduced through selective alkylation and hydroxylation reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,4S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or other substituents.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学的研究の応用
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares structural similarities but differs in its applications and properties.
Caffeine: Although structurally different, caffeine is another compound with significant biological activity.
Uniqueness
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is unique due to its chiral nature and the specific arrangement of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C12H20NO5- |
|---|---|
分子量 |
258.29 g/mol |
IUPAC名 |
(2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)13(10(17)18)6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H-,15,16,17,18)/p-1/t8-,12+,13?/m0/s1 |
InChIキー |
DOVBBFXGLSGNNW-ITCHVEPBSA-M |
異性体SMILES |
C[C@@]1(C[C@H](CC[N+]1(C(=O)[O-])C(C)(C)C)O)C(=O)[O-] |
正規SMILES |
CC1(CC(CC[N+]1(C(=O)[O-])C(C)(C)C)O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


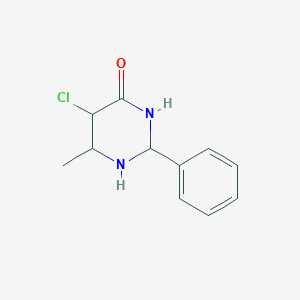
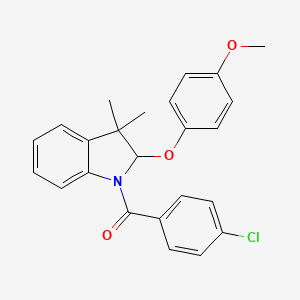
![[4,5-Dihydroxy-6-(hydroxymethyl)-10-methyl-14-oxo-2,7,9,13-tetraoxapentacyclo[8.7.0.01,15.03,8.012,16]heptadecan-15-yl]methyl benzoate](/img/structure/B12334656.png)
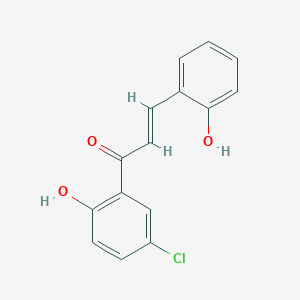
![8-Chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine](/img/structure/B12334668.png)
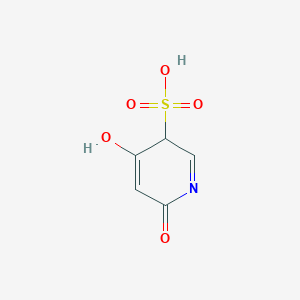
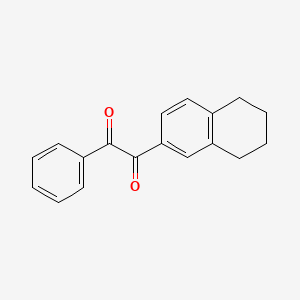
![Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide](/img/structure/B12334685.png)
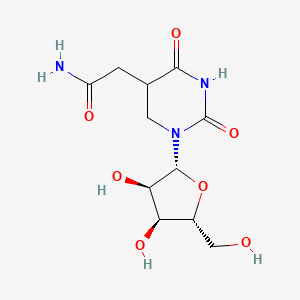
![(S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecine-1,7(8H)-dione](/img/structure/B12334691.png)
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12334699.png)
![4-hydroxy-6-[4-(2-hydroxyphenyl)phenyl]-2-oxo-1H-quinoline-3-carbonitrile](/img/structure/B12334700.png)
